![molecular formula C23H23FN2O3 B2974595 5-[(3-Fluorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one CAS No. 898439-91-3](/img/structure/B2974595.png)
5-[(3-Fluorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3-Fluorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one, also known as FMP, is a pyranone derivative that has been studied extensively for its potential therapeutic applications. FMP is a selective serotonin reuptake inhibitor (SSRI) and has been shown to have potential in the treatment of depression, anxiety, and other psychiatric disorders.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Pyranopyrazole derivatives have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic solutions. Studies demonstrate that these compounds exhibit high inhibition efficiency, which increases with the concentration of the inhibitor. This efficiency is attributed to the adsorption of these molecules on the metal surface, following the Langmuir adsorption isotherm. These findings suggest potential industrial applications in protecting metals from corrosion in acidic environments (Yadav et al., 2016).
Fluorophore Development
Research has focused on the synthesis of novel functional fluorophores using pyrazolopyrimidines as intermediates. These compounds have shown significant fluorescence properties, making them potential candidates for use as fluorescent probes in biological and environmental sensing applications. Their ability to detect relevant species with high specificity and sensitivity highlights their utility in analytical chemistry and diagnostics (Castillo et al., 2018).
Pharmaceutical Research
Some pyrazoline derivatives have been synthesized and evaluated for their pharmacological activities, including as inhibitors of 5-lipoxygenase, an enzyme involved in the inflammatory process. Modifications of these molecules have led to compounds with improved pharmacokinetic profiles and toxicological properties, underscoring their potential as therapeutic agents in treating inflammation-related conditions (Mano et al., 2004).
Analytical Chemistry
The electrochemical behavior of catechol derivatives in the presence of pyrazolone compounds has been studied, revealing insights into nucleophilic activity and potential applications in the electrochemical synthesis of organic compounds. This research contributes to the development of green synthesis methods and the exploration of new materials for medical applications, such as analgesics (Zhad et al., 2012).
Material Science
Pyrazolone derivatives have been employed in the design of materials with reversible photochromic properties. These materials exhibit significant changes in their physical properties upon exposure to UV light and heat, indicating their potential use in developing optical switches and data storage devices. The ability to control these properties through chemical modification opens avenues for the creation of advanced materials with tailored functionalities (Xie et al., 2009).
Propiedades
IUPAC Name |
5-[(3-fluorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O3/c24-19-6-4-5-18(13-19)16-29-23-17-28-21(14-22(23)27)15-25-9-11-26(12-10-25)20-7-2-1-3-8-20/h1-8,13-14,17H,9-12,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRWSRZDWOZCRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC(=CC=C3)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Fluorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2974512.png)
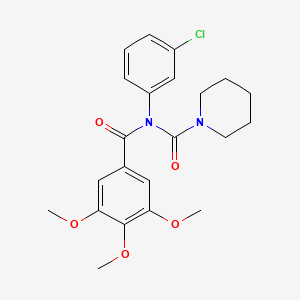
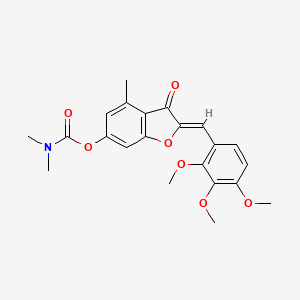
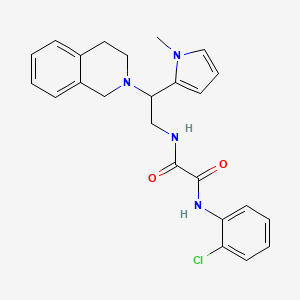
![(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2974523.png)

![2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2974525.png)
![[2-(2,4-Dimethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2974526.png)
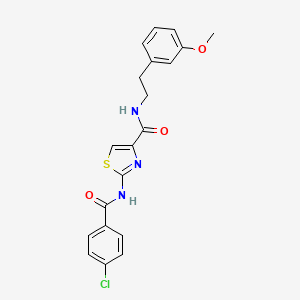

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2974532.png)
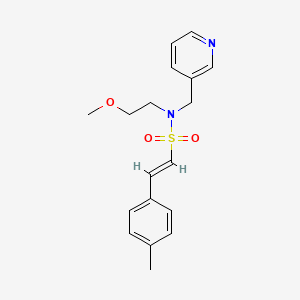
![methyl 2-[(2E)-3-(dimethylamino)prop-2-enoyl]octanoate](/img/structure/B2974534.png)
![6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2974535.png)